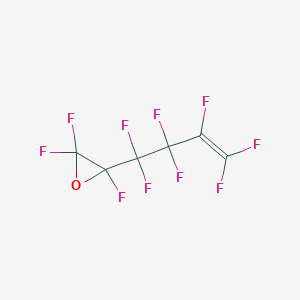

Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane, also known as TFO, is a fluorinated epoxide that has gained attention in recent years due to its unique properties and potential applications in various fields of science. TFO is a highly reactive compound that can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism Of Action

Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane is a highly reactive compound that can undergo ring-opening reactions with various nucleophiles. The mechanism of action of Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane involves the reaction of the epoxide ring with nucleophilic sites on proteins, DNA, and other biomolecules. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been shown to induce DNA damage and inhibit cell proliferation in cancer cells.

Biochemical And Physiological Effects

Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been shown to induce DNA damage and inhibit cell proliferation in cancer cells. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has also been shown to cause oxidative stress and inflammation in cells. In animal studies, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been shown to cause liver and kidney damage at high doses.

Advantages And Limitations For Lab Experiments

Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has several advantages for lab experiments, including its high reactivity, selectivity, and stability. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can be used in small quantities and can react with various nucleophiles. However, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane is a hazardous chemical that requires proper safety precautions and handling. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can also cause DNA damage and toxicity in cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane. In medicinal chemistry, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can be further studied for its potential as an anticancer agent. In material science, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can be used as a building block for the synthesis of new fluorinated polymers with unique properties. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can also be studied for its potential as a coating for biomedical devices. Further studies on the mechanism of action and toxicity of Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can help to improve its safety and efficacy in various applications.

Conclusion:

Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane is a highly reactive compound that has potential applications in various fields of science. Its synthesis, mechanism of action, and physiological effects have been studied extensively. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has advantages and limitations for lab experiments, and there are several future directions for its study. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane is a hazardous chemical that requires proper safety precautions and handling. Further studies on the safety and efficacy of Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can help to improve its potential applications in various fields of science.

Synthesis Methods

Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can be synthesized using different methods, including the reaction of trifluoroacetic anhydride with 2,3,3,3-tetrafluoropropene, and the reaction of trifluoroacetic anhydride with 1,1,2,2-tetrafluoroethylene oxide. The latter method is preferred due to its higher yield and purity. The synthesis of Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane involves the use of hazardous chemicals and requires proper safety precautions.

Scientific Research Applications

Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been studied extensively for its potential applications in various fields of science. In organic chemistry, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been used as a reagent for the synthesis of fluorinated compounds. In material science, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been used as a building block for the synthesis of fluorinated polymers. In medicinal chemistry, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been studied for its potential as an anticancer agent. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has also been used in surface modification of materials and as a coating for biomedical devices.

properties

CAS RN |

15453-10-8 |

|---|---|

Product Name |

Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane |

Molecular Formula |

C6F10O |

Molecular Weight |

278.05 g/mol |

IUPAC Name |

2,2,3-trifluoro-3-(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane |

InChI |

InChI=1S/C6F10O/c7-1(2(8)9)3(10,11)4(12,13)5(14)6(15,16)17-5 |

InChI Key |

NYAGRQZHLFYEOA-UHFFFAOYSA-N |

SMILES |

C(=C(F)F)(C(C(C1(C(O1)(F)F)F)(F)F)(F)F)F |

Canonical SMILES |

C(=C(F)F)(C(C(C1(C(O1)(F)F)F)(F)F)(F)F)F |

Other CAS RN |

15453-10-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)